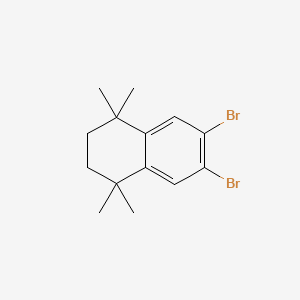

6,7-Dibromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene

CAS No.: 184885-74-3

Cat. No.: VC18339236

Molecular Formula: C14H18Br2

Molecular Weight: 346.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 184885-74-3 |

|---|---|

| Molecular Formula | C14H18Br2 |

| Molecular Weight | 346.10 g/mol |

| IUPAC Name | 6,7-dibromo-1,1,4,4-tetramethyl-2,3-dihydronaphthalene |

| Standard InChI | InChI=1S/C14H18Br2/c1-13(2)5-6-14(3,4)10-8-12(16)11(15)7-9(10)13/h7-8H,5-6H2,1-4H3 |

| Standard InChI Key | QERFRLDJQXJZBC-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCC(C2=CC(=C(C=C21)Br)Br)(C)C)C |

Introduction

Structural and Physical Properties

The compound features a fused bicyclic scaffold with four methyl groups at the 1,1,4,4 positions and bromine atoms at the 6,7 positions. Key physical properties include:

The steric hindrance from the tetramethyl groups directs bromination to the 6,7 positions, as confirmed by X-ray crystallography studies of analogous compounds .

Synthesis and Optimization

The synthesis involves bromination of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene under controlled conditions:

Procedure:

-

Reactants: 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, bromine (Br₂), iron powder (catalyst), iodine (I₂) in dichloromethane (DCM).

-

Conditions: Reaction at 0–20°C under nitrogen atmosphere for 2 hours.

-

Yield: 86% after purification via column chromatography.

Industrial Scaling:

-

Larger-scale production uses bromine in carbon tetrachloride (CCl₄) or chloroform (CHCl₃) with rigorous temperature control to prevent polybromination .

Chemical Reactivity and Derivatives

The bromine atoms enable diverse functionalization:

Substitution Reactions

-

Nucleophilic Aromatic Substitution: Sodium methoxide (NaOCH₃) replaces bromine with methoxy groups in polar aprotic solvents.

-

Cyanation: Reaction with CuCN in DMF yields 6,7-dicyano derivatives (84% yield), critical for porphyrin synthesis .

Reduction and Oxidation

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces bromine to hydrogen, regenerating the parent hydrocarbon.

-

Oxidation: KMnO₄ in acidic conditions forms naphthoquinones, useful in electrochemistry .

Applications in Research and Industry

Photodynamic Therapy (PDT)

The compound is a precursor to tetrabenzotriazaporphyrins (TBTAPs), which exhibit strong absorption in the near-infrared region for cancer PDT .

Stem Cell Differentiation

Synthetic retinoid derivatives derived from this compound induce differentiation in embryonic stem cells, with IC₅₀ values comparable to all-trans retinoic acid .

Comparative Analysis with Structural Analogs

The tetramethyl groups induce steric and electronic effects that favor 6,7-bromination. Computational studies (DFT) show a 12 kcal/mol preference for bromination at these positions over alternatives . In biological systems, the compound’s lipophilicity facilitates membrane penetration, targeting nuclear receptors in stem cells .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume